2-(4,4-Dimethyl-1-piperidyl)aniline
CAS No.: 1280642-23-0
Cat. No.: VC11688944
Molecular Formula: C13H20N2
Molecular Weight: 204.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1280642-23-0 |
|---|---|
| Molecular Formula | C13H20N2 |
| Molecular Weight | 204.31 g/mol |
| IUPAC Name | 2-(4,4-dimethylpiperidin-1-yl)aniline |
| Standard InChI | InChI=1S/C13H20N2/c1-13(2)7-9-15(10-8-13)12-6-4-3-5-11(12)14/h3-6H,7-10,14H2,1-2H3 |
| Standard InChI Key | UFBNYSQNRWLDGA-UHFFFAOYSA-N |
| SMILES | CC1(CCN(CC1)C2=CC=CC=C2N)C |
| Canonical SMILES | CC1(CCN(CC1)C2=CC=CC=C2N)C |
Introduction
Chemical Identity and Structural Characteristics
2-(4,4-Dimethyl-1-piperidyl)aniline is an aromatic amine featuring a piperidine ring substituted with two methyl groups at the 4-position and an aniline moiety at the 2-position. Its molecular formula is , with a molecular weight of 204.31 g/mol . The compound’s IUPAC name, 2-(4,4-dimethylpiperidin-1-yl)aniline, reflects its bicyclic structure, which combines a six-membered piperidine ring and a benzene ring linked via a nitrogen atom.
Table 1: Key Identifiers of 2-(4,4-Dimethyl-1-piperidyl)aniline
| Property | Value |
|---|---|
| CAS Number | 1280642-23-0 |
| PubChem CID | 62937568 |
| SMILES | CC1(CCN(CC1)C2=CC=CC=C2N)C |
| InChI Key | UFBNYSQNRWLDGA-UHFFFAOYSA-N |
| Appearance | White to brown solid |
The compound’s stereoelectronic properties are influenced by the electron-donating methyl groups on the piperidine ring, which enhance the basicity of the piperidine nitrogen . X-ray crystallography data, though unavailable for this specific compound, suggest that analogous piperidine-aniline structures exhibit chair conformations in the piperidine ring and planar aromatic systems .
Synthesis and Manufacturing
For instance, Friedländer quinoline synthesis employs PPA to facilitate cyclization between ketones and amino compounds . While direct evidence for this compound’s synthesis is limited, the methodology could be adapted by substituting pentan-2,3-dione with 4,4-dimethylpiperidine derivatives. Post-synthesis purification often involves recrystallization from dichloromethane or ethanol .
Physicochemical Properties
The compound is a solid at room temperature, with a color range from white to brown, indicating potential oxidative degradation . Key physicochemical parameters include:
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Density | Not reported |
| Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) |
The absence of melting and boiling point data underscores the need for further experimental characterization. Stability studies suggest that aromatic amines are prone to oxidation, necessitating storage under inert atmospheres .
Applications in Pharmaceutical and Organic Chemistry
2-(4,4-Dimethyl-1-piperidyl)aniline’s structure positions it as a potential intermediate in opioid analgesics, mirroring the piperidine motifs in fentanyl derivatives . For example, norfentanyl synthesis involves similar N-alkylation and acylation steps . Additionally, the compound’s amine functionality makes it a candidate for Schiff base formation, useful in catalysis or metal-organic frameworks .
In drug discovery, the piperidine ring enhances bioavailability by improving membrane permeability, while the aniline group allows for further functionalization via electrophilic substitution . Recent studies on quinoline derivatives highlight the role of such scaffolds in nonlinear optics, suggesting niche applications in materials science .
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